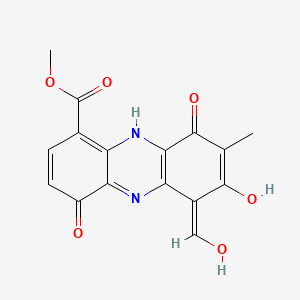
methyl (6Z)-7-hydroxy-6-(hydroxymethylidene)-8-methyl-4,9-dioxo-10H-phenazine-1-carboxylate
説明
PD 116152 is a new, highly substituted phenazine with antitumor activity was isolated from the culture broth of a Streptomyces sp. It is a novel phenazine antitumor antibiotic. The antibiotic is selectively active versus the bacterium Streptococcus pneumoniae (MIC less than 0.46 microgram/ml); the antitumor activity versus murine P388 leukemia is T/C 149.
生物活性
Methyl (6Z)-7-hydroxy-6-(hydroxymethylidene)-8-methyl-4,9-dioxo-10H-phenazine-1-carboxylate is a phenazine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a phenazine backbone with hydroxyl and carbonyl functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 320.26 g/mol.
Biological Activity Overview
The biological activities of this compound include:
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
- A notable study demonstrated its effectiveness against human breast cancer cells, where it inhibited cell proliferation by inducing G1 phase arrest and promoting apoptosis via mitochondrial pathways .
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis.
- Research indicates that it can be effective against antibiotic-resistant strains, making it a candidate for further development as an antimicrobial agent .
- Antioxidant Activity :
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It inhibits key cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase.
- Inhibition of DNA Synthesis : Through interference with nucleic acid metabolism, the compound hampers bacterial growth and replication.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls.
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial properties that warrant further investigation for therapeutic applications.
Research Findings Summary Table
特性
IUPAC Name |
methyl (6Z)-7-hydroxy-6-(hydroxymethylidene)-8-methyl-4,9-dioxo-10H-phenazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c1-6-14(21)8(5-19)11-13(15(6)22)18-10-7(16(23)24-2)3-4-9(20)12(10)17-11/h3-5,18-19,21H,1-2H3/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMHKBMRFUGOOD-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO)C2=C(C1=O)NC3=C(C=CC(=O)C3=N2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C\O)/C2=C(C1=O)NC3=C(C=CC(=O)C3=N2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906512 | |
| Record name | Methyl 6-formyl-7,9-dihydroxy-8-methyl-4-oxo-4,10-dihydrophenazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101708-64-9 | |
| Record name | PD 116152 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101708649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-formyl-7,9-dihydroxy-8-methyl-4-oxo-4,10-dihydrophenazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















